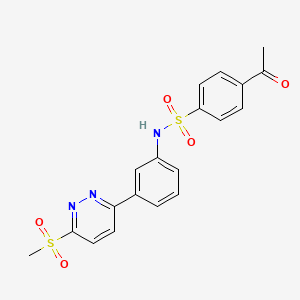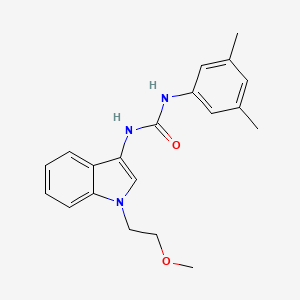
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as DM-1, is a small molecule drug that has gained significant attention in the field of cancer research. DM-1 is a potent cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Cancer Research
Urea derivatives have been synthesized and evaluated for their anticancer activity. A study demonstrated that certain ureas and sulfamides incorporating 1-amino tetralins showed variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines. Compounds with specific structural features proved to be the most active, suggesting their potential as anticancer agents (Özgeriş et al., 2017).
Herbicide Degradation and Environmental Impact
Research on substituted urea herbicides, such as maloran and its metabolites in soils, has been conducted to understand their environmental fate and degradation mechanisms. These studies provide insights into how microbial action degrades urea herbicides, minimizing accumulation of phytotoxic residues and indicating pathways for environmental detoxification (Katz & Strusz, 1968).
Neuropharmacological Applications
The role of urea derivatives in mediating physiological processes has been explored, with certain compounds acting on serotonin receptors to elicit specific responses. This research has implications for the development of novel treatments for conditions such as depression and anxiety, showcasing the potential of urea derivatives in neuropharmacology (Millan et al., 1997).
Soil Sorption Studies
Studies on the sorption behavior of urea herbicides in soils help in understanding how these compounds interact with the environment. This research is crucial for assessing the mobility and potential environmental impact of urea-based herbicides, contributing to safer agricultural practices and environmental preservation (Cox & Walker, 1999).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel urea derivatives through techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) provide deep insights into the chemical and physical properties of these compounds. This foundational knowledge supports the development of urea derivatives for various applications, including pharmaceuticals, agrochemicals, and materials science (Rao et al., 2010).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-10-15(2)12-16(11-14)21-20(24)22-18-13-23(8-9-25-3)19-7-5-4-6-17(18)19/h4-7,10-13H,8-9H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOBIWIPHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)
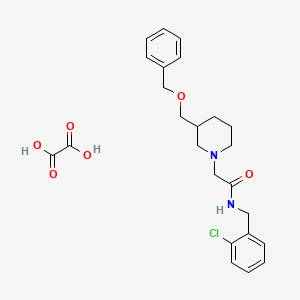
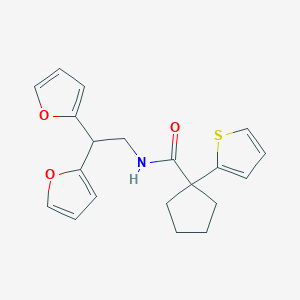
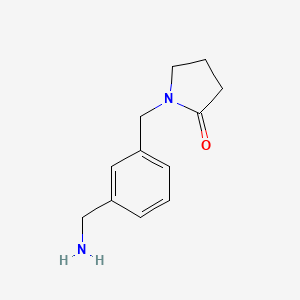
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)
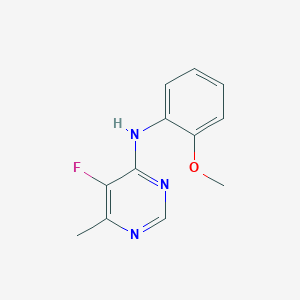
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
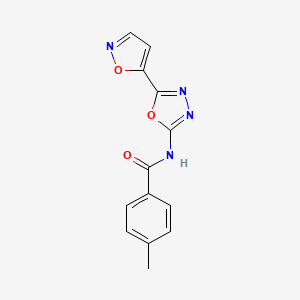
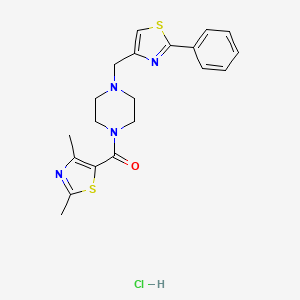
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)
